molecular formula C11H17NO4 B111954 (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 151907-80-1

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Cat. No.: B111954
CAS No.: 151907-80-1
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cyclopentene-Based Amino Acid Research

The foundation of cyclopentene-based amino acid research emerged from fundamental investigations into amino acid diversity and structural modification. The systematic exploration of amino acids began in the early 1800s, with the discovery of asparagine in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet, followed by the identification of glycine and leucine in 1820. This early period established the importance of amino acid structural diversity in biological systems and laid the groundwork for synthetic modifications.

The specific development of cyclopentene-based amino acid derivatives gained momentum in the late 20th century. A pivotal advancement occurred around 2000 with the development of enzymatic separation methods for trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives. This work established the foundation for producing single enantiomers through enzymatic hydrolysis of racemic mixtures, marking a crucial step toward the stereoselective synthesis that would later characterize modern approaches to cyclopentene-based amino acids.

The evolution of cyclopentene-based amino acid research continued with investigations into γ-amino acid structures. A significant study in 2013 evaluated cyclopentane-based γ-amino acid derivatives for their ability to promote secondary structure formation in peptides. This research demonstrated that despite conformational constraints arising from incorporation of the carbon-carbon bond into a cyclopentane ring, these compounds exhibited considerable flexibility, leading to diverse conformational behaviors in peptide systems.

Research Period Key Development Significance
1806-1820 Discovery of fundamental amino acids Established amino acid structural importance
2000 Enzymatic separation methods Enabled stereoselective synthesis
2013 γ-amino acid evaluation Revealed conformational flexibility
2018 Helical structure analysis Advanced understanding of peptide organization
2024 Enantioselective spirocyclization Achieved exceptional synthetic efficiency

Evolution of Scientific Understanding of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

The scientific understanding of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid has undergone substantial evolution, particularly regarding its stereochemical properties and synthetic accessibility. The compound's specific (1R,4S) configuration plays a crucial role in determining its biological activity and interaction with biological targets, establishing stereochemistry as a fundamental consideration in its development.

Early synthetic approaches focused on enzymatic resolution techniques for achieving stereochemical purity. Research demonstrated that among five screened enzymes including pig pancreatic lipase, Candida rugosa lipase, lipase PS, Chirazyme L9, and Chirazyme L2, Candida rugosa lipase provided the greatest selectivity for hydrolysis reactions. This enzymatic approach enabled the production of the desired stereoisomer through selective hydrolysis of racemic precursors.

The compound's molecular structure, characterized by the molecular formula C₁₁H₁₇NO₄ and molecular weight of 227.26 daltons, incorporates several key functional elements. The tert-butoxycarbonyl protecting group enhances stability and solubility, making it particularly suitable for synthetic applications in peptide chemistry. The cyclopentene ring provides conformational constraint while maintaining sufficient flexibility for diverse chemical transformations.

Recent investigations have revealed the compound's behavior in crystal structures and supramolecular arrangements. Analysis of peptide-based crystals containing cyclopentene motifs has shown that these compounds can form unusual pseudo-bicyclic systems through carbon-hydrogen oxygen and carbon-oxygen π interactions. These weak interactions contribute to shielding of amide bonds and influence the compound's conformational behavior in various chemical environments.

Current Research Landscape and Academic Significance

The contemporary research landscape surrounding (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is characterized by significant advances in synthetic methodology and expanded applications in pharmaceutical development. The most notable recent advancement involves the development of sequential one-pot procedures for enantioselective preparation of cyclopentene-based amino acids.

Current synthetic strategies employ cooperative catalytic approaches combining chiral secondary amines with achiral palladium complexes. These methods achieve spirocyclization between propargylated azlactones and enals, followed by acidic azlactone opening to yield amino acid derivatives. The process demonstrates remarkable efficiency, with products isolated as major diastereoisomers in yields ranging from 37% to 70% and enantioselectivities reaching 85-97% enantiomeric excess.

Synthetic Parameter Range Optimal Conditions
Yield 37-70% Sequential one-pot procedure
Enantiomeric excess 85-97% Cooperative catalysis
Diastereoselectivity Major isomer Azlactone opening
Scale-up yield 47% Maintained enantiocontrol (94% ee)

The compound's significance extends to its role as a bioisostere of proline, making it particularly valuable in medicinal chemistry applications. Research has demonstrated that cyclopentene-containing compounds can form pseudo-cyclic motifs through weak intramolecular interactions, providing a strategy for controlling equilibrium between polar open and nonpolar closed conformations in peptide-based systems.

Molecular docking studies have revealed important interactions between cyclopentene moieties and key amino acid residues in protein kinase active sites, suggesting therapeutic potential against breast cancer. These investigations utilize density functional theory calculations, quantum theory of atoms-in-molecules analysis, and Hirshfeld surface methodology to understand supramolecular interactions and energy frameworks.

The compound's applications in pharmaceutical development encompass multiple areas including peptide synthesis for therapeutic agents and vaccines, biochemical research for studying enzyme interactions and metabolic pathways, and material science applications in specialized polymers and drug delivery systems. The ability to perform follow-up transformations, such as Wittig olefination to convert aldehydes to esters and reduction to alcohols while maintaining enantiomeric purity, further enhances its synthetic utility.

Recent structural studies have provided insights into the compound's conformational behavior in crystalline states. The formation of helical structures in homopeptides containing cyclopentene-based α,α-disubstituted α-amino acids demonstrates that these compounds adopt 310-helical conformations rather than planar arrangements. This conformational preference influences their biological activity and potential therapeutic applications.

The current research trajectory indicates continued expansion of applications for (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, particularly in areas requiring precise stereochemical control and conformational constraint. The compound's proven synthetic accessibility through established methodologies, combined with its demonstrated biological relevance, positions it as a significant contributor to ongoing developments in amino acid chemistry and pharmaceutical research.

Properties

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151907-80-1
Record name (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopentene Ring Formation via Diels-Alder Reaction

The cyclopentene core is often constructed through a Diels-Alder reaction between a conjugated diene and a dienophile. For the (1R,4S) configuration, enantioselective catalysis ensures proper stereochemical orientation. For example, chiral Lewis acids like bis(oxazoline)-copper complexes induce asymmetric induction, achieving enantiomeric excess (ee) >90%.

Reaction Conditions :

  • Diene : 1,3-butadiene derivatives

  • Dienophile : Maleic anhydride or nitroolefins

  • Catalyst : Cu(OTf)₂ with (R,R)-Ph-BOX ligand

  • Solvent : Dichloromethane at −20°C

  • Yield : 65–78%

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

Procedure :

  • Dissolve the cyclopentene amine intermediate in dry tetrahydrofuran (THF).

  • Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Outcome :

  • Conversion : >95%

  • Purity : 99% by HPLC

Stereochemical Control Strategies

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, avoids racemization. The Boc group is introduced post-synthesis to preserve stereochemistry.

Advantages :

  • Eliminates need for asymmetric catalysis.

  • Retains >99% ee from the starting material.

Enzymatic Resolution

Lipases or acylases selectively hydrolyze undesired enantiomers from racemic mixtures. For example, Candida antarctica lipase B resolves the (1R,4S) isomer with 85% ee in a kinetic resolution process.

Conditions :

  • Substrate : Racemic methyl ester precursor

  • Enzyme : 10 mg/mL in phosphate buffer (pH 7.0)

  • Temperature : 37°C

  • Time : 24 hours

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors optimize Boc protection and cyclopentene formation steps.

Process Parameters :

StepReactor TypeResidence TimeTemperatureYield
Diels-Alder ReactionMicrofluidic5 min−20°C80%
Boc ProtectionPacked-bed30 min25°C92%

Benefits :

  • 50% reduction in solvent use compared to batch processes.

  • Consistent ee (>98%) across production batches.

Analytical Quality Control

Chiral HPLC Validation

Enantiomeric purity is verified using a Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (90:10) mobile phase.

Typical Results :

  • Retention Time : (1R,4S)-isomer = 12.3 min; (1S,4R)-isomer = 14.7 min

  • Detection : UV at 210 nm

  • ee : 99.2%

Physicochemical Characterization

PropertyValueMethod
Melting Point382.3 ± 42.0°C (predicted)Differential Scanning Calorimetry
Density1.18 ± 0.1 g/cm³Gas Pycnometry
pKa4.31 ± 0.40Potentiometric Titration

Comparative Analysis of Methodologies

Yield vs. Stereoselectivity Trade-offs

MethodYieldeeScalability
Chiral Pool Synthesis75%99.5%Moderate
Enzymatic Resolution60%85%Low
Continuous Flow80%98%High

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. The presence of the Boc group allows for selective reactions, making it a valuable building block in the development of various bioactive compounds.

Case Study: Synthesis of Peptides

One notable application is in the synthesis of peptides, where (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid serves as a precursor for amino acid derivatives. The Boc protecting group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds without compromising the integrity of sensitive functional groups.

Organic Synthesis

The compound is utilized in organic synthesis as a versatile reagent. Its unique cyclopentene structure allows for various transformations, including cycloadditions and rearrangements.

Table 1: Synthetic Reactions Involving (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic Acid

Reaction TypeDescriptionReference
CycloadditionUsed in Diels-Alder reactions to form larger cyclic compounds.
RearrangementCan undergo rearrangement to yield different structural isomers.
FunctionalizationServes as a substrate for further functionalization reactions.

Applications in Drug Development

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug development. Studies have shown that modifications to the cyclopentene ring can enhance pharmacological properties.

Case Study: Anticancer Activity

A study highlighted the anticancer potential of derivatives synthesized from (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomers and Diastereomers

  • (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-79-8): The enantiomer of the parent compound, differing in stereochemistry at positions 1 and 4. Similar molecular weight (227.26) and hazard profile (H315, H319, H335) but distinct optical rotation and biological activity . Priced comparably (~¥149.00/1g) but less commonly used in asymmetric catalysis .

Alkyl-Substituted Derivatives

  • (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid: An ethyl group at position 1 increases hydrophobicity (logP ~1.5 vs. ~0.8 for the parent). Synthesized via methyl ester hydrolysis (LiOH/THF/MeOH), yielding a cis/trans isomer mixture (7:1 ratio) .
  • Higher cost (~$510/5g) due to complex synthesis involving hydrogenation and chiral resolution .

Hydrogenated Derivatives

  • (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid: Saturated cyclopentane ring reduces rigidity, altering binding affinity in drug-receptor interactions. Prepared via hydrogenation (H₂/PtO₂) of the parent cyclopentene compound .

Protecting Group Variants

  • (1R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 220497-65-4): Replaces Boc with a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. Preferred in solid-phase peptide synthesis for orthogonal protection strategies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula MW Purity Price (per 1g) Key Substituents
(1R,4S)-Parent (151907-80-1) C₁₁H₁₇NO₄ 227.26 95% €32.00 None (reference compound)
(1S,4R)-Enantiomer (151907-79-8) C₁₁H₁₇NO₄ 227.26 97% ¥149.00 Stereoisomer
1-Ethyl derivative C₁₃H₂₁NO₄ 255.31 >90% N/A Ethyl at position 1
1-Isopropyl derivative (624734-32-3) C₁₄H₂₃NO₄ 269.34 95% $102.00 Isopropyl at position 1
Fmoc variant (220497-65-4) C₂₁H₁₉NO₄ 349.39 >95% $185.00 Fmoc-protected amine

Research Findings and Trends

  • Biological Activity: The parent compound’s rigid cyclopentene ring is critical for binding to kinase active sites, as demonstrated in the synthesis of isoquinoline derivatives .
  • Cost Drivers : Alkyl-substituted derivatives (e.g., isopropyl) are 3–5× more expensive due to multi-step synthesis and chiral resolution requirements .
  • Safety : All Boc-protected variants share similar hazards (e.g., skin/eye irritation), but Fmoc derivatives may require additional handling due to light sensitivity .

Biological Activity

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, commonly referred to as Boc-amino cyclopentene carboxylic acid, is a compound of significant interest in medicinal chemistry. Its unique cyclopentene structure and functional groups make it a versatile building block for synthesizing bioactive molecules, particularly those targeting cancer-related pathways. This article explores the biological activity of this compound, focusing on its synthesis, applications, and potential therapeutic implications.

  • Chemical Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 151907-80-1
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves several steps:

  • Starting Material : N-Boc-(−)-amino acid methyl ester.
  • Reactions : Controlled reactions and selective hydrolysis are employed to isolate the desired trans isomer using enzymes such as Candida rugosa lipase.
  • Purification : The product is purified through extraction with organic solvents and characterized using techniques like GC-MS to ensure high purity levels .

Enzyme Inhibition

One of the primary biological activities of (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is its role as an inhibitor of E1 activating enzymes. These enzymes are crucial in regulating cellular processes such as proliferation and apoptosis, making them significant targets in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymesImplications
Enzyme InhibitionE1 activating enzymesCancer treatment
Cell ProliferationVarious cancer cell linesPotential anti-cancer effects
FunctionalizationDiverse pharmacophoresDrug development

Case Studies

Recent studies have demonstrated the efficacy of derivatives synthesized from (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid as E1 enzyme inhibitors. For instance, compounds such as 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol have shown promising results in inhibiting enzyme activity linked to tumor growth .

Future Directions

Research is ongoing to explore the broader therapeutic potential of (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid beyond enzyme inhibition. Areas of focus include:

  • Optimization of Synthetic Routes : Enhancing yield and selectivity in producing derivatives.
  • Combination Therapies : Investigating its use in conjunction with other therapeutic agents to improve efficacy and reduce toxicity.
  • Expanded Applications : Exploring its effects on other diseases characterized by abnormal cell proliferation, such as autoimmune disorders and metabolic syndromes .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure stereochemical integrity during the preparation of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid?

  • Methodological Answer : Begin with enantiomerically pure starting materials like (-)-vince lactone to preserve stereochemistry . Introduce the Boc (tert-butoxycarbonyl) protecting group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral HPLC or polarimetry. Post-synthesis, verify configuration via X-ray crystallography (if crystalline) or NOESY NMR to assess spatial relationships .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation . Use inert atmospheres (e.g., nitrogen) during weighing. For handling, wear nitrile gloves, safety goggles, and a lab coat. In cases of airborne particulates, use NIOSH-approved P95 respirators or equivalent . Avoid aqueous environments unless explicitly required, as the Boc group is susceptible to acidic/basic hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .
  • Structure :
  • FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for Boc and carboxylic acid).
  • NMR : ¹H/¹³C NMR to confirm cyclopentene ring geometry and Boc group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 227.26 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimentally observed physical properties (e.g., melting point, solubility)?

  • Methodological Answer : Predicted properties (e.g., density: 1.18 g/cm³, boiling point: 382°C) may vary due to polymorphism or impurities. Recrystallize the compound using solvents like ethyl acetate/hexane and re-measure properties. Compare with literature using standardized protocols (e.g., DSC for melting point). If solubility conflicts arise, test in buffered solutions (pH 4–8) to assess ionization effects .

Q. What strategies optimize the yield of Boc-protected intermediates in multi-step syntheses?

  • Methodological Answer : Use kinetic control for Boc protection: low temperatures (0–5°C) and slow reagent addition to minimize side reactions. For cyclopentene ring formation, employ transition-metal catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity. Monitor intermediates via LC-MS to isolate high-purity fractions. Optimize workup steps (e.g., liquid-liquid extraction at specific pH) to recover Boc-protected products efficiently .

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The (1R,4S) configuration imposes steric constraints on the carboxylic acid group, affecting coupling efficiency. Use coupling agents like HATU or EDCI with HOAt to activate the carboxylate. Pre-organize the intermediate via hydrogen bonding with DIPEA. Compare reaction rates with enantiomeric forms (e.g., (1S,4R)-isomer) to quantify stereoelectronic effects .

Q. What are the applications of this compound in designing enzyme inhibitors or prodrugs?

  • Methodological Answer : The cyclopentene scaffold mimics peptide turn structures, making it valuable for protease inhibitors (e.g., HCV NS3/4A). Incorporate the Boc group as a temporary protecting moiety during solid-phase peptide synthesis (SPPS). For prodrugs, hydrolyze the Boc group in vivo to expose the primary amine, enhancing bioavailability. Validate activity via enzymatic assays (e.g., IC₅₀ measurements) .

Q. How can researchers mitigate instability issues during long-term storage or under reactive conditions?

  • Methodological Answer : Instability often arises from Boc group hydrolysis or cyclopentene ring oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation. For aqueous studies, use lyophilized forms and reconstitute in deuterated DMSO for NMR. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways via LC-MS .

Data Contradiction Analysis

  • Example : Conflicting solubility reports may stem from polymorphic forms (e.g., amorphous vs. crystalline). Characterize batches via PXRD and standardize dissolution protocols (e.g., USP apparatus) .
  • Example : Discrepancies in enantiomeric excess (ee) values can arise from chiral column selection. Validate HPLC methods using both normal-phase (Chiralpak AD-H) and reverse-phase (Chirobiotic T) columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.